molecular formula C12H21NO2S B12758301 1-(tert-Butylamino)-3-(5-methyl-3-thienyloxy)-2-propanol CAS No. 86525-75-9

1-(tert-Butylamino)-3-(5-methyl-3-thienyloxy)-2-propanol

Cat. No.: B12758301
CAS No.: 86525-75-9
M. Wt: 243.37 g/mol
InChI Key: XWIZUVFVHLEVLD-UHFFFAOYSA-N
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Description

1-(tert-Butylamino)-3-(5-methyl-3-thienyloxy)-2-propanol is a synthetic organic compound that belongs to the class of beta-blockers These compounds are known for their ability to block beta-adrenergic receptors, which play a crucial role in the regulation of cardiovascular functions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tert-Butylamino)-3-(5-methyl-3-thienyloxy)-2-propanol typically involves the following steps:

    Formation of the thienyloxy intermediate: This step involves the reaction of 5-methylthiophene with an appropriate halogenating agent to form 5-methyl-3-thienyl halide.

    Nucleophilic substitution: The 5-methyl-3-thienyl halide is then reacted with a suitable nucleophile, such as tert-butylamine, under basic conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(tert-Butylamino)-3-(5-methyl-3-thienyloxy)-2-propanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiol derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Conditions for substitution reactions may involve the use of strong bases or acids, depending on the nature of the substituent.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiol derivatives.

Scientific Research Applications

    Chemistry: Used as a model compound for studying beta-blocker interactions and mechanisms.

    Biology: Investigated for its effects on beta-adrenergic receptors in various biological systems.

    Medicine: Potential therapeutic applications in the treatment of cardiovascular diseases, such as hypertension and arrhythmias.

    Industry: May be used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of 1-(tert-Butylamino)-3-(5-methyl-3-thienyloxy)-2-propanol involves its interaction with beta-adrenergic receptors. By binding to these receptors, the compound inhibits the action of endogenous catecholamines, such as adrenaline and noradrenaline. This leads to a decrease in heart rate, blood pressure, and myocardial oxygen demand. The molecular targets include beta-1 and beta-2 adrenergic receptors, and the pathways involved are related to the cyclic AMP (cAMP) signaling cascade.

Comparison with Similar Compounds

Similar Compounds

    Propranolol: A non-selective beta-blocker used to treat hypertension and anxiety.

    Atenolol: A selective beta-1 blocker used for cardiovascular conditions.

    Metoprolol: Another selective beta-1 blocker with similar applications.

Uniqueness

1-(tert-Butylamino)-3-(5-methyl-3-thienyloxy)-2-propanol is unique due to its specific structural features, such as the presence of the thienyloxy group, which may confer distinct pharmacological properties compared to other beta-blockers. Its unique structure may also influence its binding affinity and selectivity for beta-adrenergic receptors.

Properties

CAS No.

86525-75-9

Molecular Formula

C12H21NO2S

Molecular Weight

243.37 g/mol

IUPAC Name

1-(tert-butylamino)-3-(5-methylthiophen-3-yl)oxypropan-2-ol

InChI

InChI=1S/C12H21NO2S/c1-9-5-11(8-16-9)15-7-10(14)6-13-12(2,3)4/h5,8,10,13-14H,6-7H2,1-4H3

InChI Key

XWIZUVFVHLEVLD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CS1)OCC(CNC(C)(C)C)O

Origin of Product

United States

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